molecular formula C8H12N6O13 B14552339 1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane CAS No. 62084-80-4

1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane

Cat. No.: B14552339
CAS No.: 62084-80-4
M. Wt: 400.21 g/mol
InChI Key: QAPQSVWVEACZFW-UHFFFAOYSA-N
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Description

1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane is an organic compound characterized by its complex structure, which includes multiple nitro groups and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane typically involves nitration reactions. The process begins with the nitration of butane to introduce nitro groups at specific positions. This is followed by the formation of an ether linkage through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and etherification processes. The use of continuous flow reactors could enhance the efficiency and safety of the production process, given the highly reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkage.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions in basic conditions.

Major Products

    Oxidation: Further nitrated products or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Ether cleavage products or substituted ethers.

Scientific Research Applications

1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and etherification reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nitro-containing pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane involves its interaction with molecular targets through its nitro groups and ether linkage. The nitro groups can participate in redox reactions, altering the oxidation state of the compound and its targets. The ether linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with various pathways in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Nitromethane: A simpler nitro compound with fewer nitro groups.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.

    Nitrobenzene: An aromatic nitro compound with a single nitro group.

Uniqueness

1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane is unique due to its multiple nitro groups and ether linkage, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations that are not possible with simpler nitro compounds.

Properties

CAS No.

62084-80-4

Molecular Formula

C8H12N6O13

Molecular Weight

400.21 g/mol

IUPAC Name

1,1,2-trinitro-1-(1,1,2-trinitrobutoxy)butane

InChI

InChI=1S/C8H12N6O13/c1-3-5(9(15)16)7(11(19)20,12(21)22)27-8(13(23)24,14(25)26)6(4-2)10(17)18/h5-6H,3-4H2,1-2H3

InChI Key

QAPQSVWVEACZFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C([N+](=O)[O-])([N+](=O)[O-])OC(C(CC)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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